

Application Notes and Protocols for GRPSp in Vivo Imaging Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor, is overexpressed in a variety of malignancies, including prostate, breast, and lung cancer, while showing limited expression in most healthy tissues.[1] This differential expression profile makes GRPR an attractive molecular target for diagnostic imaging and targeted therapy. Gastrin-Releasing Peptide-specific probes (GRPSp), which are often synthetic analogs of the natural ligand bombesin, can be labeled with fluorophores or radionuclides for non-invasive in vivo visualization of GRPR-expressing tumors.[1][2] These probes offer a powerful tool for early cancer detection, staging, and monitoring therapeutic response.

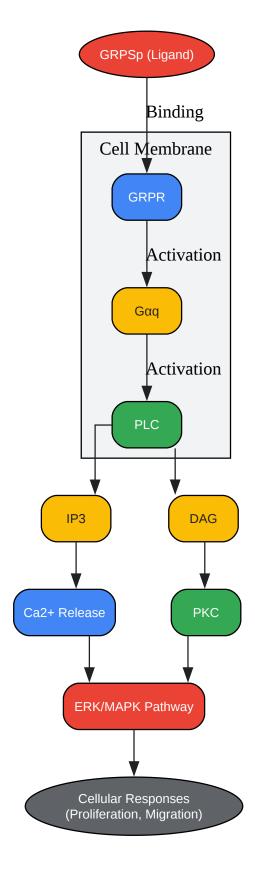
This document provides detailed application notes and protocols for the use of **GRPSp** in preclinical in vivo imaging studies.

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR) is a G protein-coupled receptor that, upon binding its ligand, primarily signals through the Gαq subunit.[3][4] This initiates a downstream cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream



pathways, such as the ERK/MAPK cascade, which are involved in cell proliferation, migration, and survival.[3]





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GRPR Signaling Cascade

Quantitative Data of GRPR-Targeted Probes

The following table summarizes the quantitative data from various preclinical studies on different GRPR-targeted probes. The data highlights tumor uptake and biodistribution in key organs, providing a comparative overview of their in vivo performance.



| Probe | Radiom etal | Agonist/ Antago nist | Animal Model (Tumor) | Tumor Uptake (%ID/g at 1h p.i.) | Pancrea s Uptake (%ID/g at 1h p.i.) | Kidney Uptake (%ID/g at 1h p.i.) | Referen ce |
|---|----------------|----------------------------|----------------------------|---|--|--|---------------|
| [68Ga]G a- NODAG A-AMBA | 68Ga | Agonist | Mouse (PC-3) | 4.11 ± 0.79 | N/A | N/A | [5] |
| [44Sc]Sc - NODAG A-AMBA | 44Sc | Agonist | Mouse (PC-3) | 5.65 ± 0.95 | N/A | N/A | [5] |
| [18F]F- FP- MAGBB N | 18F | Agonist | Mouse (PC-3) | ~4.5 | ~1.0 | ~1.5 | [6] |
| [18F]F- FP- MATBBN | 18F | Antagoni st | Mouse (PC-3) | ~2.5 | ~0.5 | ~1.0 | [6] |
| [68Ga]G a-PSMA- 11 (monome r) | 68Ga | N/A (PSMA target) | Mouse (LNCaP) | N/A | N/A | 139.4 ± 21 | [7] |
| [68Ga]G a-GRPrm (monome r) | 68Ga | Antagoni st | Mouse (PC-3) | N/A | 8.5 ± 2.2 | N/A | [7] |



| [68Ga]G a-HE0 (heterodi mer) | 68Ga | Antagoni st | Mouse (PC- 3/LNCaP | N/A | 8.1 ± 1.0 | 164.4 ± 8.9 | [7] |
|---------------------------------------|-------|----------------|--------------------------|---------------|-----------|----------------|------|
| [111In]In- 12 | 111In | Antagoni st | Mouse (PC-3) | ~15 | ~25 | ~2 | [2] |
| [111In]In- 13 | 111In | Antagoni st | Mouse (PC-3) | ~12 | ~10 | ~2 | [2] |
| [47Sc]Sc -LF1 | 47Sc | Antagoni st | Mouse (PC-3) | 24.1 ± 2.1 | ~52 | 5.4 ± 0.4 | [8] |
| [177Lu]L u-RM2 | 177Lu | Antagoni st | Mouse (PC-3) | 21.3 ± 4.2 | 1.8 ± 0.4 | 3.4 ± 0.8 | [9] |
| [68Ga]G a- ProBOM B2 | 68Ga | Antagoni st | Mouse (PC-3) | ~12 | ~1.0 | ~2.0 | [10] |
| [177Lu]L u- ProBOM B2 | 177Lu | Antagoni st | Mouse (PC-3) | ~12 | ~1.0 | ~2.0 | [10] |
| [18F]AIF- NODAG A-AMBA | 18F | Agonist | Mouse (PC-3) | 3.7 ± 0.7 | N/A | N/A | [11] |
| [18F]AIF- NODAG A-RM1 | 18F | Antagoni st | Mouse (PC-3) | 4.6 ± 1.5 | N/A | N/A | [11] |

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue. N/A = Not Available in the cited source.

Experimental Protocols



Protocol 1: In Vivo PET/CT Imaging with a 68Ga-labeled GRPR Antagonist

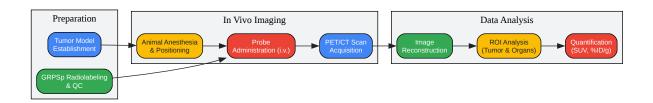
This protocol provides a detailed methodology for performing Positron Emission Tomography/Computed Tomography (PET/CT) imaging in a preclinical tumor model using a 68Ga-labeled GRPR antagonist.

- 1. Animal Model and Tumor Induction:
- Use immunodeficient mice (e.g., BALB/c nude or SCID).
- Subcutaneously inject a human prostate cancer cell line known to overexpress GRPR (e.g., PC-3) into the flank of each mouse (typically 5-10 x 106 cells per mouse).
- Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).
- 2. Radiotracer Preparation:
- Synthesize and purify the GRPR antagonist peptide conjugated with a chelator (e.g., NOTA, DOTA).
- Label the peptide with Gallium-68 (68Ga) according to established radiolabeling protocols.
- Perform quality control to ensure high radiochemical purity.
- 3. Animal Preparation:
- Anesthetize the tumor-bearing mice using a suitable anesthetic (e.g., isoflurane).
- Place the anesthetized mouse on the imaging bed of the PET/CT scanner.
- 4. Radiotracer Administration:
- Intravenously administer a defined activity of the 68Ga-labeled GRPR antagonist (e.g., 2 MBq/kg) via the tail vein.[12]
- 5. PET/CT Image Acquisition:



- Perform dynamic or static PET scans at various time points post-injection (e.g., 5, 20, 40, 60, 120, and 180 minutes).
- Adjust the acquisition time per bed position to compensate for radioactive decay (e.g., 30 seconds for early scans, up to 2.5 minutes for later scans).[12]
- Acquire a CT scan for anatomical co-registration and attenuation correction.[12]
- 6. Image Analysis:
- Reconstruct the PET and CT images.
- Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.
- Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation.
- 7. (Optional) Blocking Study for Specificity:
- To confirm the specificity of the radiotracer for GRPR, a separate cohort of mice can be coinjected with an excess of a non-radiolabeled GRPR ligand (e.g., bombesin) to block the
 receptors.
- A significant reduction in tumor uptake in the blocked group compared to the non-blocked group confirms GRPR-specific binding.

Experimental Workflow Diagram





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In Vivo Imaging Workflow

Conclusion

GRPSp-based in vivo imaging is a promising strategy for the non-invasive detection and characterization of GRPR-expressing cancers. The choice of the specific probe, including the targeting peptide (agonist vs. antagonist) and the label (radionuclide or fluorophore), will depend on the specific research or clinical question. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute rigorous and reproducible in vivo imaging studies targeting GRPR.

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